molecular formula C27H37N3O6S2 B2656158 ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-35-1

ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2656158
CAS No.: 449769-35-1
M. Wt: 563.73
InChI Key: DJQCWYITLDCULW-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyridine core, an acetyl group, and a sulfamoylbenzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thienopyridine core, followed by the introduction of the acetyl and sulfamoylbenzamido groups. Common reagents used in these reactions include acylating agents, sulfonamides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials, coatings, or other industrial applications where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism by which ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved would depend on the context of its use, whether in a biological assay or as part of a chemical reaction.

Comparison with Similar Compounds

Ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared to other compounds with similar structures or functional groups. Some similar compounds include:

    Thienopyridine derivatives: These compounds share the thienopyridine core and may have similar chemical properties and reactivity.

    Sulfamoylbenzamido compounds: Compounds with the sulfamoylbenzamido group may exhibit similar biological activity or chemical reactivity.

    Acetylated compounds: The presence of an acetyl group can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O6S2/c1-7-36-27(33)24-22-12-13-29(19(6)31)16-23(22)37-26(24)28-25(32)20-8-10-21(11-9-20)38(34,35)30(14-17(2)3)15-18(4)5/h8-11,17-18H,7,12-16H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQCWYITLDCULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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